

The Biological Function of GW2433: A Technical Guide

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Compound of Interest

Compound Name: GW 2433
Cat. No.: B15543955

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Abstract

GW2433 is a synthetic, dual-acting agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) and Peroxisome Proliferator-Activated Receptor Delta (PPAR δ). As a member of the nuclear receptor superfamily, PPARs function as ligand-activated transcription factors that play a pivotal role in the regulation of lipid metabolism, energy homeostasis, and inflammatory responses. GW2433 serves as a valuable research tool for elucidating the distinct and overlapping functions of PPAR α and PPAR δ . Its ability to activate both receptors allows for the investigation of their synergistic effects on gene expression and cellular metabolism. This document provides a comprehensive overview of the biological function of GW2433, including its mechanism of action, quantitative activity data, and detailed experimental protocols for its characterization.

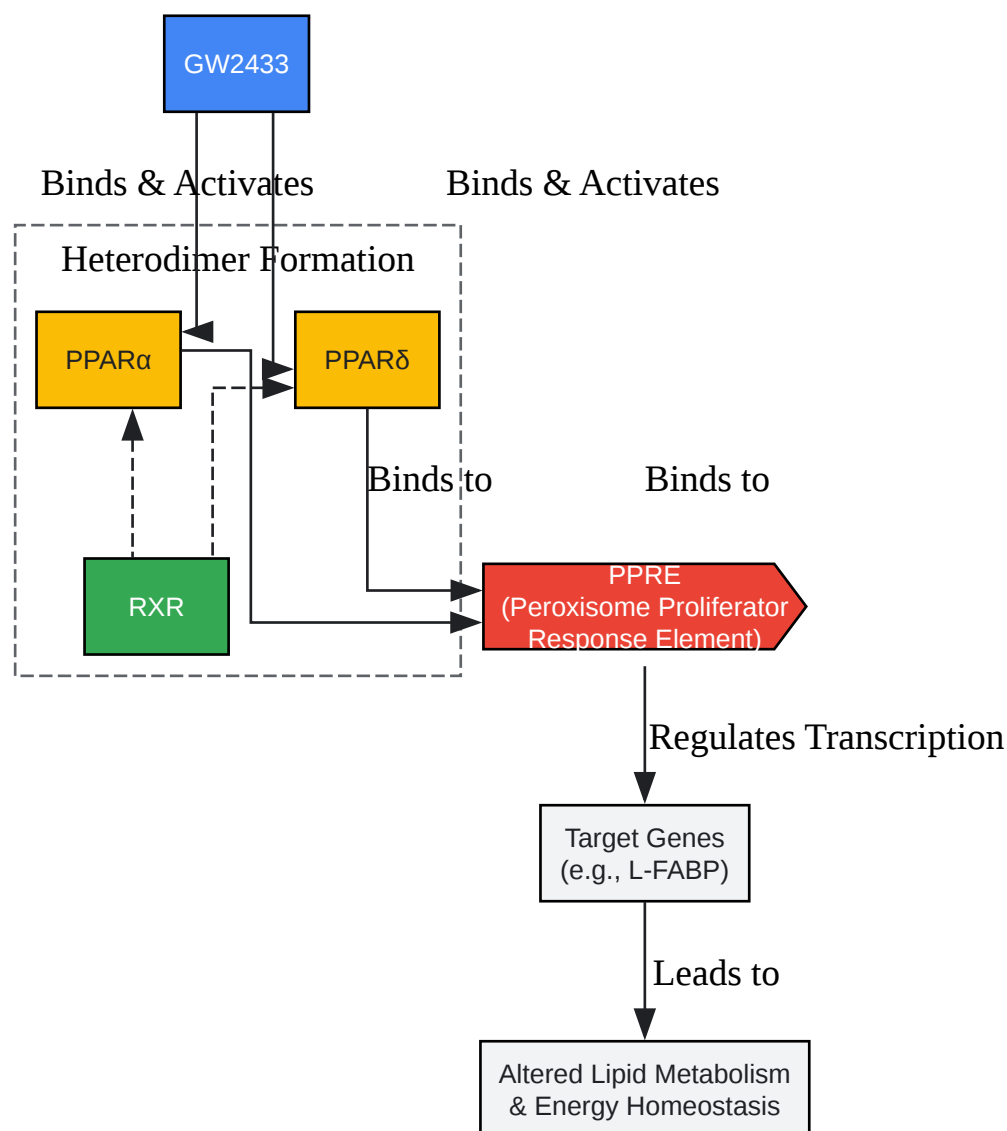
Core Mechanism of Action

GW2433 exerts its biological effects by binding to and activating PPAR α and PPAR δ . Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic processes.

A key target gene regulated by GW2433, particularly through the activation of PPAR δ in the small intestine, is the Liver Fatty Acid-Binding Protein (L-FABP). L-FABP is crucial for the intracellular transport and metabolism of fatty acids.

Signaling Pathway

The signaling cascade initiated by GW2433 is central to its function in regulating gene expression.



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Caption: GW2433 activates PPAR α and PPAR δ , leading to gene transcription.

Quantitative Data

The potency of GW2433 has been characterized in cell-based assays. The following table summarizes the available quantitative data.

Parameter	Receptor	Species	Value	Reference
EC50	PPAR δ	Murine	\approx 300 nM	[1]
EC50	PPAR α	-	Not Reported	-

Note: While GW2433 is characterized as a dual PPAR α / δ agonist, a specific EC50 value for its activity on PPAR α was not available in the reviewed literature. In functional assays, a concentration of 1.5 μ M has been used to demonstrate its activity on both receptors in wild-type murine intestinal explants.[1]

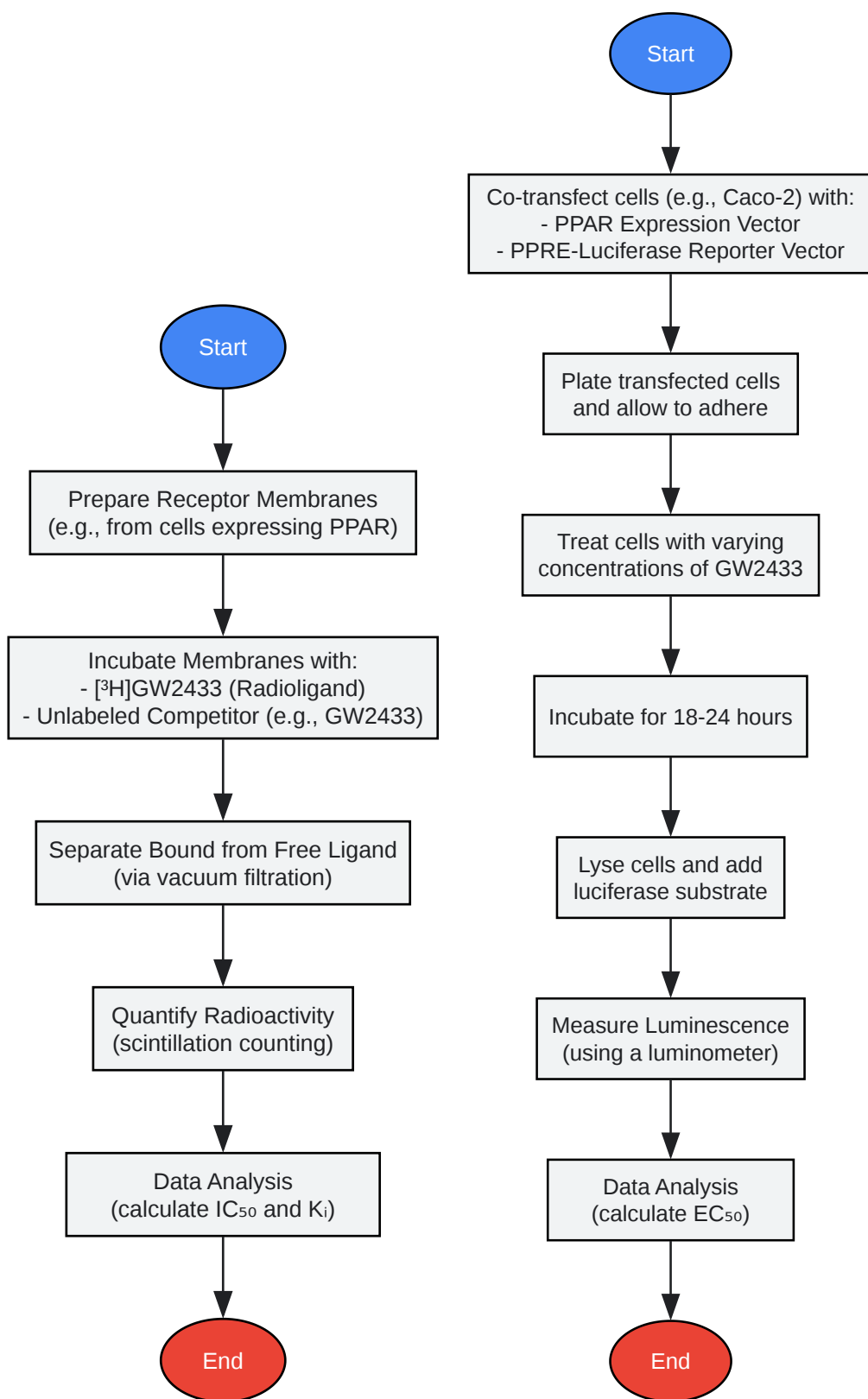
Experimental Protocols

The biological activity of GW2433 is typically assessed using radioligand binding assays and reporter gene assays.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of GW2433 for PPAR receptors by measuring its ability to displace a radiolabeled ligand. Tritiated GW2433 ($[^3\text{H}]\text{GW2433}$) can also be used as the radioligand to determine the binding affinity of other compounds.

Workflow:



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References

- 1. researchgate.net [researchgate.net]
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